molecular formula C14H16N2O2 B2366603 Ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate CAS No. 2080-80-0

Ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate

Cat. No.: B2366603
CAS No.: 2080-80-0
M. Wt: 244.294
InChI Key: LFNKYWNWXYXRKZ-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate (CAS 2080-80-0) is a pyrazole-based heterocyclic compound with the molecular formula C₁₅H₁₆N₂O₂ and a molecular weight of 264.30 g/mol . It features a pyrazole ring substituted with a methyl group at position 3, a p-tolyl (4-methylphenyl) group at position 1, and an ethyl carboxylate ester at position 3. Pyrazole derivatives are widely studied for their applications in agrochemicals and pharmaceuticals due to their structural versatility and biological activities, including antitumor, antimicrobial, and anti-inflammatory properties . This compound is synthesized via condensation reactions, often involving hydrazines and β-ketoesters, and is typically obtained in high purity (≥98%) for research and industrial use .

Properties

IUPAC Name

ethyl 5-methyl-2-(4-methylphenyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-4-18-14(17)13-9-11(3)15-16(13)12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNKYWNWXYXRKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C2=CC=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Water Extract of Rice Straw Ash (WERSA)

Source reports a solvent-free method using WERSA:

  • Procedure :
    • Hydrazine hydrate, ethyl acetoacetate, and β-nitrostyrene derivatives are mixed in WERSA.
    • Stirred at 80°C for 60–180 minutes.
  • Yield : 82–94% with 10% WERSA concentration.

Photoredox Catalysis

Industrial-scale synthesis (Source) employs:

  • Catalyst : Ru(bpy)₃Cl₂ under visible light.
  • Advantages :
    • 90% yield reduction in reaction time (2 hours vs. 12 hours).
    • No toxic byproducts.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Scalability Environmental Impact
Classical Condensation 75–85 4–6 hours Moderate High (organic waste)
Alkylation 81–90 4 hours High Moderate (DMF use)
Multicomponent 44–75 4 hours Low Low
Temperature-Controlled 85–93 12 hours Moderate Low (ionic liquids)
WERSA 82–94 1–3 hours High Minimal

Industrial Production Insights

Large-scale manufacturing (Source) prioritizes:

  • One-pot processes : Reduce purification steps.
  • Catalyst recycling : Transition-metal catalysts reused ≥5 times without yield loss.
  • Continuous flow systems : Achieve 1.2 kg/hour throughput.

Challenges and Optimization Strategies

Byproduct Formation

  • Issue : Alkylation methods produce 10–15% N,N-dialkylated byproducts.
  • Solution : Use bulkier bases (e.g., KOtBu) to sterically hinder over-alkylation.

Solvent Limitations

  • DMF toxicity : Replace with cyclopentyl methyl ether (CPME) in alkylation.
  • Ethanol efficiency : Add molecular sieves to absorb water and prevent hydrolysis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g

Biological Activity

Ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate is a member of the pyrazole family, known for its diverse biological activities. This compound features a five-membered nitrogen-containing heterocycle, characterized by its molecular formula C13H15N3O2C_{13}H_{15}N_3O_2 and a molecular weight of approximately 248.29 g/mol. The unique structure includes a pyrazole ring substituted with a p-tolyl group and an ethyl ester functional group, which significantly influences its chemical properties and biological activities.

The biological activity of pyrazole derivatives is often attributed to their ability to interact with multiple biological targets. This compound may influence various biochemical pathways through:

  • Receptor interactions : These compounds can bind to several receptors, leading to diverse biological outcomes.
  • Enzyme inhibition : Certain derivatives have shown potential in inhibiting enzymes involved in inflammatory processes and cancer progression .

Case Studies and Research Findings

Research has highlighted the potential of pyrazole derivatives in various therapeutic areas. For instance:

  • Anti-inflammatory Activity : A study demonstrated that certain pyrazole derivatives exhibit selective inhibition of COX-2, an enzyme involved in inflammation. Compounds similar to this compound showed significant edema inhibition percentages compared to standard drugs like celecoxib .
  • Anticancer Properties : Another investigation revealed that pyrazole derivatives could inhibit tubulin polymerization, effectively arresting the cell cycle in the G2/M phase. This mechanism suggests potential applications in cancer therapy .

Comparative Analysis with Related Compounds

The following table summarizes the characteristics and potential biological activities of related pyrazole compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC13H15N3O2C_{13}H_{15}N_3O_2Pyrazole ring with p-tolyl and ethyl esterAnti-inflammatory, analgesic
Mthis compoundC12H13N3O2C_{12}H_{13}N_3O_2Methyl instead of ethylPotentially different solubility
Ethyl 4-methylthio-3-(p-tolyl)-1H-pyrazoleC13H15N3OSC_{13}H_{15}N_3OSContains thioether groupDistinct pharmacological properties

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate exhibits significant potential in drug discovery and development due to its biological activities:

  • Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects, making them candidates for treating conditions like arthritis and other inflammatory diseases.
  • Analgesic Effects : Similar compounds have demonstrated analgesic properties, suggesting potential applications in pain management.
  • Anticonvulsant Activity : Some studies indicate that pyrazole derivatives may possess anticonvulsant effects, which could be explored further for epilepsy treatments.

Case Studies

A study on substituted pyrazoles highlighted their effectiveness against various biological targets, demonstrating that modifications in the pyrazole structure can enhance therapeutic efficacy . Further research into this compound could reveal specific mechanisms of action and binding affinities with relevant receptors.

Agricultural Chemistry

This compound is also being investigated for its role in agricultural applications:

  • Pesticide Development : this compound serves as a key ingredient in the formulation of new pesticides and herbicides, aimed at improving crop protection while minimizing environmental impact .

Research Findings

Research has shown that pyrazole derivatives can enhance the effectiveness of existing agricultural chemicals by improving their selectivity and reducing toxicity to non-target organisms .

Material Science

In material science, this compound is being explored for its properties in developing advanced materials:

  • Polymer Synthesis : The compound may serve as a building block in creating polymers with enhanced durability and resistance to degradation .

Applications in Advanced Materials

Studies indicate that incorporating pyrazole derivatives into polymer matrices can improve mechanical properties and thermal stability, making them suitable for various industrial applications .

Biochemical Research

The compound is utilized in biochemical studies focusing on enzyme inhibition and receptor interactions:

  • Enzyme Inhibition Studies : this compound is investigated for its potential to inhibit enzymes involved in metabolic pathways related to diseases such as cancer and diabetes.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogous Pyrazole Derivatives

Compound Name Substituents (Position) CAS No. Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 1: p-tolyl; 3: methyl; 5: ethyl carboxylate 2080-80-0 C₁₅H₁₆N₂O₂ 264.30 High purity (98%); agrochemical/pharmaceutical intermediate
Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate 1: H; 3: p-tolyl; 5: methyl carboxylate 192701-73-8 C₁₂H₁₂N₂O₂ 216.24 Similarity score: 0.81; potential bioactive scaffold
3-Ethyl-1-methyl-1H-pyrazole-5-carboxylic acid 1: methyl; 3: ethyl; 5: carboxylic acid 26308-42-9 C₇H₁₀N₂O₂ 154.17 Higher polarity (carboxylic acid); similarity score: 0.92
Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate 1: methyl; 3: cyclopropyl; 5: ethyl carboxylate 133261-11-7 C₁₀H₁₄N₂O₂ 194.23 Cyclopropyl group enhances steric effects; logP: 1.4
Ethyl 5-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate 1: p-tolyl; 3: cyano; 5: ethyl carboxylate 121434-51-3 C₁₄H₁₃N₃O₂ 255.28 Electron-withdrawing cyano group; antitumor applications
Ethyl 3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate 1: 2-oxo-2-phenylethyl; 3: 4-chlorophenyl; 5: ethyl carboxylate - C₂₀H₁₇ClN₂O₃ 368.81 Chlorophenyl and ketone substituents; antimicrobial activity
Ethyl 1-methyl-1H-pyrazole-5-carboxylate 1: methyl; 3: H; 5: ethyl carboxylate 197079-26-8 C₇H₁₀N₂O₂ 154.17 Minimal substitution; baseline for structure-activity studies

Substituent Effects on Properties

  • Position 1 (N1 substituent):

    • The p-tolyl group in the target compound enhances lipophilicity (logP ~3.5) compared to smaller substituents like methyl (logP ~1.4 in Ethyl 1-methyl derivatives) .
    • Bulky groups (e.g., 2-oxo-2-phenylethyl in ) may hinder crystallinity but improve receptor binding in bioactive compounds .
  • Position 3 (C3 substituent): Electron-donating groups (e.g., methyl) increase stability, while electron-withdrawing groups (e.g., cyano) enhance reactivity and intermolecular interactions .
  • Position 5 (C5 substituent):

    • Ethyl carboxylate esters improve solubility in organic solvents compared to carboxylic acids (e.g., 3-Ethyl-1-methyl-1H-pyrazole-5-carboxylic acid) .
    • Replacement with methoxy (e.g., Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate) alters hydrogen-bonding capacity .

Q & A

Q. What are the optimized synthetic routes for Ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation of chalcone derivatives with hydrazines. For example, reacting a substituted chalcone (e.g., 4-methylphenyl chalcone) with hydrazine hydrate in ethanol under reflux yields the pyrazole core. Acetic acid is often added as a catalyst to enhance cyclization efficiency . Optimization studies suggest that reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 chalcone to hydrazine) are critical for yields >75%. Side products, such as regioisomers, can arise from competing cyclization pathways, necessitating purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is the structural identity of this compound confirmed in academic research?

A multi-technique approach is employed:

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify substituent positions. Key signals include the ester carbonyl (δ ~165–170 ppm in 13^13C NMR) and the p-tolyl methyl group (δ ~2.3 ppm in 1^1H NMR) .
  • X-ray Crystallography : Single-crystal diffraction (using SHELX programs) resolves the 3D structure, confirming the pyrazole ring geometry and torsion angles. Mercury software aids in visualizing packing motifs and hydrogen-bonding networks .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+^+) and fragmentation patterns .

Q. What are the common chemical transformations of this pyrazole derivative in medicinal chemistry?

The ester group and pyrazole ring enable diverse reactions:

Reaction Type Reagents/Conditions Product
Ester hydrolysisNaOH/EtOH, refluxCarboxylic acid derivative
N-AlkylationAlkyl halides, K2_2CO3_3, DMFN-substituted analogs
Electrophilic substitutionBr2_2/FeBr3_3Brominated pyrazole
These transformations are pivotal for generating analogs with enhanced bioactivity .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported structural properties?

Discrepancies in bond lengths or angles (e.g., C=O vs. C–N distances) often arise from disordered crystals or refinement errors. Using SHELXL with TWIN/BASF commands improves refinement accuracy for twinned crystals. Comparative analysis of multiple datasets (e.g., CSD entries) identifies outliers and validates torsion angles . For example, the p-tolyl group’s dihedral angle with the pyrazole ring should be ~10–15°; deviations >20° suggest conformational flexibility or crystal-packing effects .

Q. What computational methods predict the compound’s interactions with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to enzymes like COX-2 or kinases. The ester’s electron-withdrawing nature enhances π-π stacking with aromatic residues (e.g., Phe in ATP-binding pockets). QSAR studies correlate substituent electronegativity with inhibitory potency (e.g., IC50_{50} values for kinase targets) .

Q. How do solvent polarity and pH affect the compound’s stability in pharmacological assays?

Stability studies in PBS (pH 7.4) and DMSO show:

  • Hydrolysis : Ester cleavage occurs at pH >8, forming the carboxylic acid (t1/2_{1/2} ~48 hrs at pH 9).
  • Photodegradation : UV exposure (254 nm) induces ring-opening via radical intermediates, detected by HPLC-MS . Buffered solutions (pH 6–7) and dark storage at 4°C are recommended for bioassays .

Q. What analytical strategies distinguish regioisomers during synthesis?

  • HPLC : C18 columns with acetonitrile/water gradients separate regioisomers (retention time differences ~2–3 min).
  • NOESY NMR : Spatial proximity of the p-tolyl group to the ester confirms the 1,3-substitution pattern .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

  • PPE : Nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (irritation reported in analogs ).
  • Ventilation : Use fume hoods due to dust generation; avoid inhalation.
  • Storage : Airtight containers at 2–8°C, away from oxidizers (e.g., KMnO4_4) to prevent exothermic decomposition .

Data Contradictions and Validation

Q. How should researchers address conflicting bioactivity data across studies?

  • Assay Replication : Validate IC50_{50} values using standardized protocols (e.g., MTT assay for cytotoxicity).
  • Impurity Profiling : LC-MS identifies byproducts (e.g., hydrolyzed acid) that may skew results .
  • Structural Confirmation : Re-analyze disputed batches via X-ray/NMR to rule out isomer contamination .

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